molecular formula C7H5BrF2O B031635 4-Bromo-3,5-difluoroanisole CAS No. 202865-61-0

4-Bromo-3,5-difluoroanisole

Cat. No.: B031635
CAS No.: 202865-61-0
M. Wt: 223.01 g/mol
InChI Key: GEJMNTXYFBBTFH-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluoroanisole is a chemical compound with the molecular formula C7H5BrF2O. It is a clear, slightly yellow liquid or white crystalline substance. This compound is primarily used in the synthesis of various organic molecules and has applications in medicinal chemistry and materials science .

Mechanism of Action

Target of Action

4-Bromo-3,5-difluoroanisole (4BDFA) is primarily used as a brominating agent that reacts with aromatic compounds . It is used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest .

Mode of Action

4BDFA interacts with its targets, the cyclin-dependent kinases, by being used to synthesize difluorophenacyl analogs . These analogs act as inhibitors, preventing the kinases from performing their normal function in cell cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by 4BDFA is the cell cycle, specifically the stages controlled by cyclin-dependent kinases . By inhibiting these kinases, 4BDFA can disrupt the normal progression of the cell cycle .

Pharmacokinetics

It is known that 4bdfa is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4BDFA’s action primarily involve the disruption of cell cycle progression . By inhibiting cyclin-dependent kinases, 4BDFA can cause cell cycle arrest, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of 4BDFA can be influenced by various environmental factors. For instance, its insolubility in water could affect its distribution in aqueous environments within the body. Additionally, storage conditions can impact 4BDFA’s stability; it is recommended to store the compound at room temperature, away from oxidizing agents .

Biochemical Analysis

Biochemical Properties

4-Bromo-3,5-difluoroanisole plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the process of inhibiting cyclin-dependent kinases . The nature of these interactions is complex and involves the formation of difluorophenacyl analogs .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, particularly through its role in the inhibition of cyclin-dependent kinases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These actions contribute to its role as an inhibitor of cyclin-dependent kinases .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-difluoroanisole can be synthesized through the bromination and fluorination of anisole. The reaction involves the use of hydrogen fluoride and hydrogen bromide as reagents. The resulting product is then purified by distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-difluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3,5-difluoroanisole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-1,3-difluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJMNTXYFBBTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369315
Record name 4-Bromo-3,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-61-0
Record name 2-Bromo-1,3-difluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-difluoroanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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